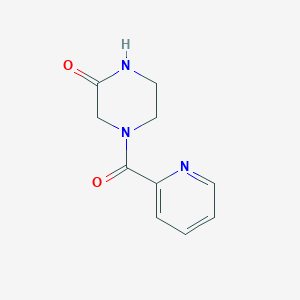![molecular formula C11H9ClN2O B12239348 2-[(5-Chloropyridin-3-yl)oxy]-4-methylpyridine](/img/structure/B12239348.png)
2-[(5-Chloropyridin-3-yl)oxy]-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloropyridin-3-yl)oxy]-4-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloropyridinyl group and a methylpyridine moiety connected through an ether linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropyridin-3-yl)oxy]-4-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine-3-ol and 4-methylpyridine.
Ether Formation: The hydroxyl group of 5-chloropyridine-3-ol reacts with 4-methylpyridine under basic conditions to form the ether linkage. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloropyridin-3-yl)oxy]-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-[(5-Chloropyridin-3-yl)oxy]-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(5-Chloropyridin-3-yl)oxy]-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A simpler pyridine derivative with a chlorine substituent.
2-Bromo-4-chloropyridine: Contains both bromine and chlorine substituents.
3-Amino-4-chloropyridine: Contains an amino group in addition to the chlorine substituent.
Uniqueness
2-[(5-Chloropyridin-3-yl)oxy]-4-methylpyridine is unique due to its ether linkage between the chloropyridinyl and methylpyridine moieties. This structural feature imparts distinct chemical properties and reactivity compared to other pyridine derivatives.
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-(5-chloropyridin-3-yl)oxy-4-methylpyridine |
InChI |
InChI=1S/C11H9ClN2O/c1-8-2-3-14-11(4-8)15-10-5-9(12)6-13-7-10/h2-7H,1H3 |
InChI Key |
OTVGEUHJBJVLMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)OC2=CC(=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-5-fluoro-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12239276.png)
![5-Fluoro-2-{[2-(2-methyl-1,3-thiazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12239278.png)
![N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B12239282.png)
![2-[4-(Trifluoromethyl)phenyl]pyridine hydrochloride](/img/structure/B12239297.png)

![2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12239316.png)
![N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B12239317.png)
![{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12239320.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12239323.png)
![5-methoxy-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12239329.png)
![2-(2,4-Difluorophenyl)-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B12239339.png)
![3-Tert-butyl-6-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12239346.png)
![1-(2-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B12239349.png)
![N-{1-[2-oxo-2-(piperidin-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12239354.png)
